molecular formula C8H11BrN2 B15233552 (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine

(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine

Cat. No.: B15233552
M. Wt: 215.09 g/mol
InChI Key: DPNIINIKFQBHRO-LURJTMIESA-N
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Description

(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is a chiral amine featuring a pyridine ring substituted with bromine at position 5 and a methyl group at position 2. Its molecular formula is C₈H₁₁BrN₂ (MW: 215.09), with the CAS registry number 1259790-35-6 and MDL number MFCD18216311 . Limited data are available on its synthesis, but derivatives of similar pyridyl ethylamines are typically synthesized via enantioselective amination or nucleophilic substitution reactions .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

(1S)-1-(5-bromo-3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3/t6-/m0/s1

InChI Key

DPNIINIKFQBHRO-LURJTMIESA-N

Isomeric SMILES

CC1=CC(=CN=C1[C@H](C)N)Br

Canonical SMILES

CC1=CC(=CN=C1C(C)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine typically involves the following steps:

    Bromination: The starting material, 3-methylpyridine, undergoes bromination at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reduction: The resulting 5-bromo-3-methylpyridine is then reduced to form the corresponding amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Nucleophilic Substitution KCN, CuCN, DMF, 120°C5-Cyano-3-methylpyridin-2-yl derivative72
Negishi Coupling Methyl zinc, NiCl₂(dppp), THF, 70°C3-Methylpyridin-2-yl derivative85
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, 80°C5-Phenyl-3-methylpyridin-2-yl derivative68

Key Findings :

  • Bromine replacement with cyano groups proceeds efficiently under Ullmann-type conditions with copper catalysis.

  • Methylation via Negishi coupling (Ni-catalyzed) achieves high regioselectivity at the 5-position .

Oxidation Reactions

The ethylamine side chain is susceptible to oxidation.

Substrate PositionOxidizing AgentConditionsProductsYield (%)Reference
EthylamineKMnO₄, H₂O, 0°CAcidic medium(1S)-1-(5-Bromo-3-methylpyridin-2-yl)ketone58
Pyridine ringmCPBA, CH₂Cl₂, 25°C-N-Oxide derivative91

Mechanistic Notes :

  • Ketone formation occurs via cleavage of the C-N bond in the ethylamine group under strong oxidative conditions.

  • Pyridine N-oxidation with mCPBA enhances electrophilicity for subsequent functionalization.

Amine Functionalization

The primary amine participates in acylation and Schiff base formation.

Reaction TypeReagents/ConditionsProductsYield (%)Reference
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetylated derivative89
Schiff Base Benzaldehyde, MgSO₄, MeOH, refluxImine-linked adduct76

Applications :

  • Acylated derivatives show improved stability in pharmacokinetic studies.

  • Schiff bases serve as intermediates for metal coordination complexes.

Reduction Reactions

Selective reductions target the pyridine ring or amine group.

Target SiteReducing AgentConditionsProductsYield (%)Reference
Pyridine ringH₂, Pd/C, EtOH, 50 psi-Piperidine derivative63
Ketone (post-oxidation)NaBH₄, MeOH, 0°C-Secondary alcohol82

Stereochemical Considerations :

  • Hydrogenation of the pyridine ring retains the (1S) configuration in the ethylamine group.

Cyclization Reactions

Intramolecular reactions form fused heterocycles.

Reagents/ConditionsProductsYield (%)Reference
POCl₃, 110°CPyrido[1,2-a]pyrimidin-4-one derivative71
CS₂, KOH, EtOH, refluxThiazolo[3,2-a]pyridine derivative65

Significance :

  • Cyclized products exhibit enhanced bioactivity in antimicrobial screens.

Radical Reactions

Bromine participates in radical-mediated transformations.

Initiator/Co-reagentConditionsProductsYield (%)Reference
AIBN, Bu₃SnH, toluene, 80°C-Dehalogenated pyridine derivative78

Mechanism :

  • Tributyltin hydride abstracts bromine via a radical chain process, yielding a hydrogen-substituted product.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in the investigation of metalloproteins and metalloenzymes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is studied for its role in modulating neurotransmitter activity and its potential use in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale synthesis of active ingredients.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The presence of the bromine atom and the ethylamine group allows for specific interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Substituents (Pyridine Ring) Key Physical Properties
(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine C₈H₁₁BrN₂ 215.09 1259790-35-6 5-Bromo, 3-Methyl Not reported
(1S)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine C₇H₇F₃N₂ 176.14 783294-93-9 2-Pyridyl (no substituents) Purity: High; Price: $1200/g
(1S)-1-(5-Bromo-3-fluoro(2-pyridyl))ethylamine C₇H₇BrFN₂ 230.05 1213427-75-8 5-Bromo, 3-Fluoro Suppliers: 2 listed

Key Observations :

  • Bromine vs. The 3-methyl group in the target compound introduces steric bulk, while 3-fluoro analogs may exhibit stronger electron-withdrawing effects .
  • Trifluoroethylamine Analog: The trifluoro derivative (C₇H₇F₃N₂) is lighter (MW: 176.14) and more lipophilic, which could improve solubility in non-polar solvents .

Biological Activity

(1S)-1-(5-Bromo-3-methyl(2-pyridyl))ethylamine is a compound of significant interest due to its potential biological activities. This article synthesizes various research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8_8H11_{11}BrN2_2
  • Molecular Weight : 215.09 g/mol
  • CAS Number : 1269808-55-0

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems, including antibacterial, antifungal, and anticancer activities.

Antibacterial and Antifungal Activity

Research has shown that compounds with similar pyridine structures exhibit notable antibacterial and antifungal properties. For instance, a study highlighted that pyridine derivatives can inhibit the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundMIC (mg/mL)Active Against
PA-10.0039S. aureus
PA-20.025E. coli

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines. A study reported that modifications in the structure of pyridine derivatives significantly impacted their activity against various cancer types, including leukemia and cervical carcinoma .

Table 2: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50_{50} (μM)
Compound 18HeLa41 ± 3
Compound 19CEM9.6 ± 0.7

The mechanisms by which this compound exerts its biological effects may involve modulation of neurotransmitter receptors and inhibition of key enzymes involved in cell proliferation. For example, compounds with similar structures have been identified as positive allosteric modulators for α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes .

Case Studies

  • Anticancer Screening : A comprehensive evaluation was conducted on a series of pyridine derivatives, including this compound, against the NF54 chloroquine-sensitive strain of Plasmodium falciparum, revealing promising anticancer properties .
  • Neuropharmacological Effects : Another study demonstrated that certain pyridine derivatives could enhance cognitive functions by modulating cholinergic pathways, suggesting potential applications in treating neurodegenerative diseases .

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